Bromoform (CHBr3) is a high-density, non-flammable liquid belonging to the trihalomethane class of organic compounds. Its primary procurement drivers are its exceptionally high specific gravity (approx. 2.89 g/cm³) and high refractive index (approx. 1.598), which make it a critical component in mineralogy and certain optical applications. In synthetic chemistry, it serves as a source of dibromocarbene or as a brominating agent, where its reactivity is distinct from other haloforms. These specialized physical and chemical properties mean that common substitutes like chloroform or other brominated methanes are often unsuitable for its key industrial and laboratory uses.
Direct substitution of Bromoform with other trihalomethanes like chloroform (CHCl3) or iodoform (CHI3) frequently leads to process failure. Chloroform's density (approx. 1.49 g/cm³) is nearly half that of bromoform, rendering it ineffective for the separation of minerals with specific gravities in the 2.0-2.8 range. Conversely, while iodoform is denser, its higher cost and light sensitivity make it a less practical choice for many applications. In chemical synthesis, the reactivity of the carbon-halogen bond is critical; the C-Br bond in bromoform offers a different reactivity profile for carbene generation and electrochemical reactions compared to the more stable C-Cl bond in chloroform or the more labile C-I bond in iodoform, making them functionally non-interchangeable for specific transformations.
Bromoform's utility in geological sciences is defined by its high density, which allows for the precise separation of mineral fractions. At approximately 2.89 g/cm³, it creates a sharp density gradient that lighter halogenated solvents cannot match. This physical property is critical for isolating minerals like sillimanite from lighter gangue materials such as quartz and feldspar. While diiodomethane is denser (approx. 3.33 g/cm³), bromoform provides the ideal density window for many common minerals and is often preferred due to lower cost and greater stability.
| Evidence Dimension | Density at 20 °C |
| Target Compound Data | 2.89 g/cm³ |
| Comparator Or Baseline | Chloroform: ~1.48 g/cm³; Dibromomethane: ~2.50 g/cm³; Diiodomethane: ~3.33 g/cm³ |
| Quantified Difference | 95% denser than Chloroform; 15.6% denser than Dibromomethane. |
| Conditions | Standard laboratory conditions for heavy liquid separation. |
For separating mineral assemblages with densities between 2.5 and 2.9 g/cm³, bromoform is the technically appropriate and cost-effective choice over less dense or more expensive alternatives.
Bromoform possesses a high refractive index (n_D = 1.598 at 20°C) that is substantially greater than that of other common laboratory solvents like chloroform (n_D ≈ 1.446). This property is essential for applications requiring index-matching fluids to minimize light scattering at interfaces, such as in immersion microscopy or with certain optical components. While diiodomethane has a higher refractive index (≈ 1.74), bromoform offers a valuable intermediate option that is more stable and less costly, fitting the requirements for specific glasses and minerals.
| Evidence Dimension | Refractive Index (n_D at 20°C) |
| Target Compound Data | ~1.598 |
| Comparator Or Baseline | Chloroform: ~1.446 |
| Quantified Difference | Approximately 10.5% higher refractive index than Chloroform. |
| Conditions | Measurement at the sodium D-line (589 nm) at 20°C. |
Procurement of bromoform is justified when an application requires a liquid with a refractive index near 1.60 to match specific optical materials, a performance criterion that lower-index solvents cannot meet.
In electrochemical applications, the carbon-halogen bond strength dictates reactivity. Bromoform undergoes reduction at a significantly less negative potential than chloroform. On a mercury drop electrode, the first reduction peak for bromoform occurs at approximately -0.3 V, whereas chloroform's first peak is not observed until approximately -1.6 V. This vast difference of ~1.3 V highlights the much higher susceptibility of the C-Br bond to electrochemical cleavage compared to the C-Cl bond. This makes bromoform a more suitable precursor for specific electrosynthetic transformations where controlled, low-potential reduction is required.
| Evidence Dimension | First Reduction Peak Potential (vs. reference electrode) |
| Target Compound Data | ~ -0.3 V |
| Comparator Or Baseline | Chloroform: ~ -1.6 V |
| Quantified Difference | Bromoform is reduced at a potential ~1.3 V less negative than Chloroform. |
| Conditions | Drop mercury electrode; specific supporting electrolyte and solvent system as described in the source. |
This significant difference in reduction potential allows chemists to selectively cleave the C-Br bond in the presence of C-Cl bonds, enabling synthetic strategies not feasible with chloroform.
Bromoform is an effective reagent for the synthesis of gem-dibromocyclopropanes via reaction with an alkene and a strong base. This provides a complementary route to cyclopropanation reactions that traditionally use diiodomethane (Simmons-Smith reaction). While diiodomethane is highly effective, bromoform offers a more cost-effective alternative. Furthermore, recent advances have shown that bromoform can be used in chromium-catalyzed cyclopropanations to produce bromocyclopropanes, a transformation not readily achieved with iodoform under the same catalytic conditions. This positions bromoform as a versatile and economically viable C1 building block for complex molecule synthesis.
| Evidence Dimension | Reagent Suitability in Cyclopropanation |
| Target Compound Data | Effective precursor for dibromocarbene for dihalocyclopropanation and for chromium-catalyzed monobromocyclopropanation. |
| Comparator Or Baseline | Diiodomethane (CH₂I₂): Classic Simmons-Smith reagent, often higher cost. Chloroform (CHCl₃): Used for dichlorocyclopropanation, different product. |
| Quantified Difference | N/A (Qualitative difference in reaction scope and cost-effectiveness) |
| Conditions | Base-mediated dihalocyclopropanation or transition-metal-catalyzed cyclopropanation. |
For synthetic chemists requiring access to dibromocyclopropanes or seeking cost-effective alternatives to diiodomethane-based protocols, bromoform is a primary procurement choice.
For laboratories performing density-based separation of mineral sands or rock disaggregates, bromoform is the industry-standard heavy liquid. Its density of ~2.89 g/cm³ is ideal for cleanly separating valuable heavy minerals (e.g., zircon, monazite, sillimanite) from lighter silicates like quartz, a task for which lower-density solvents are unsuitable.
In optical engineering and advanced microscopy, bromoform serves as an effective immersion liquid or index-matching fluid for components made of high-index glasses or specific minerals. Its refractive index of ~1.598 minimizes reflection and refraction at interfaces, improving image quality and light transmission in specialized setups.
As a synthetic reagent, bromoform is selected when its specific electrochemical properties are required. Its susceptibility to reduction at low potentials allows for selective C-Br bond activation in complex molecules, providing a level of control that is not possible with the more electrochemically robust chloroform.
In process chemistry and medicinal chemistry campaigns, bromoform is procured as a cost-effective C1 source for the synthesis of gem-dibromocyclopropanes. This allows for large-scale synthesis of key intermediates while avoiding the higher material cost associated with the analogous diiodomethane-based Simmons-Smith reaction.
Acute Toxic;Irritant;Environmental Hazard